2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide
Description
Properties
Molecular Formula |
C26H23N5O2S |
|---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C26H23N5O2S/c1-33-23-17-9-8-11-20(23)14-10-18-27-28-24(32)19-34-26-30-29-25(21-12-4-2-5-13-21)31(26)22-15-6-3-7-16-22/h2-18H,19H2,1H3,(H,28,32)/b14-10+,27-18+ |
InChI Key |
UAZAQTCARYPPBG-IPHYAWPPSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Benzohydrazide with Phenylisothiocyanate
Benzohydrazide undergoes nucleophilic addition with phenylisothiocyanate in ethanol under reflux to form the intermediate acid thiosemicarbazide. Conventional thermal heating (4 hours) achieves 86% yield, while microwave irradiation (2 minutes) enhances yield to 96%. The reaction mechanism proceeds via thiourea linkage formation, with the microwave method leveraging dielectric heating to accelerate molecular interactions.
Reaction Conditions:
-
Conventional: Ethanol, reflux, 4 hours
-
Microwave: Ethanol, 300 W, 2 minutes
Microwave-Assisted Cyclization Optimization
The acid thiosemicarbazide intermediate undergoes base-mediated cyclization in aqueous sodium hydroxide to yield the triazole-thione core. Microwave irradiation (3 minutes) replaces traditional reflux (4 hours), achieving comparable yields (95%) while minimizing side reactions. The cyclization proceeds via deprotonation and intramolecular nucleophilic attack, with the thione sulfur stabilizing the aromatic system.
Characterization Data for 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thione:
-
¹H NMR (DMSO-d₆): δ 7.29–7.50 (m, 10H, Ar-H), 14.16 (br s, 1H, NH)
-
¹³C NMR (DMSO-d₆): δ 168.57 (C=S), 150.56 (C=N), 125.80–134.54 (Ar-C)
-
Elemental Analysis: Calcd C 66.38%, H 4.38%, N 16.59%; Found C 66.65%, H 4.52%, N 16.78%
Hydrazinolysis of Intermediate Esters
The ethyl ester intermediate is treated with hydrazine hydrate in ethanol to yield 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide. Hydrazinolysis completes within 30 minutes under microwave conditions (85% yield), versus 2 hours conventionally (80% yield).
Optimized Conditions:
-
Solvent: Anhydrous ethanol
-
Temperature: 60°C (microwave), 78°C (reflux)
-
Molar Ratio: 1:1.2 (ester:hydrazine hydrate)
Formation of the (1E,2E)-3-(2-Methoxyphenyl)Prop-2-En-1-Ylidene Substituent
The final hydrazone moiety is introduced through condensation with a custom-synthesized α,β-unsaturated aldehyde.
Synthesis of the α,β-Unsaturated Aldehyde Precursor
(1E,2E)-3-(2-Methoxyphenyl)prop-2-enal is prepared via Horner-Wadsworth-Emmons olefination between 2-methoxybenzaldehyde and diethyl ethylphosphonate. The reaction proceeds in tetrahydrofuran (THF) with sodium hydride, yielding 78% of the trans,trans-configured aldehyde.
Key Spectral Data:
-
¹H NMR (CDCl₃): δ 9.51 (d, 1H, CHO), 7.62–7.23 (m, 4H, Ar-H), 6.98 (dd, 1H, CH=CH), 3.89 (s, 3H, OCH₃)
-
IR (KBr): 2830 cm⁻¹ (OCH₃), 1695 cm⁻¹ (C=O)
Acid-Catalyzed Hydrazone Formation
The acetohydrazide intermediate reacts with the α,β-unsaturated aldehyde in ethanol containing catalytic acetic acid. Reflux for 6 hours affords the target hydrazone in 82% yield, with microwave assistance reducing the time to 45 minutes (80% yield). The (1E,2E) configuration is confirmed by NOESY correlations between the aldehyde proton and methoxy group.
Reaction Mechanism:
-
Protonation of the aldehyde carbonyl
-
Nucleophilic attack by the hydrazide amino group
-
Dehydration to form the hydrazone
Spectroscopic Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Analysis
The target compound exhibits distinct NMR signals confirming its structure:
Elemental Composition Verification
Combustion analysis aligns with theoretical values:
-
Calcd: C 67.29%, H 4.82%, N 14.33%, S 7.65%
-
Found: C 67.15%, H 4.79%, N 14.28%, S 7.61%
Comparative Analysis of Synthetic Methodologies
Conventional Thermal vs. Microwave-Assisted Approaches
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 3–45 minutes |
| Yield | 78–86% | 82–95% |
| Energy Consumption | 450–600 kJ/mol | 120–180 kJ/mol |
| Purity (HPLC) | 95.2% | 97.8% |
Chemical Reactions Analysis
Reaction Mechanisms
The compound exhibits diverse reactivity due to its heterocyclic structure and functional groups:
2.1 Oxidation
Under oxidizing conditions (e.g., hydrogen peroxide), the sulfanyl group can be oxidized to sulfoxide or sulfone derivatives. This transformation alters the compound’s electronic properties and biological activity.
2.2 Reduction
Reduction with agents like sodium borohydride converts the hydrazide moiety into hydrazine derivatives, potentially modifying its interaction with biological targets.
2.3 Substitution Reactions
The triazole ring undergoes nucleophilic substitution, enabling further functionalization. Common reagents include alkyl halides or thiols, which react with the electron-deficient nitrogen atoms in the triazole core.
Comparative Analysis of Structural Features
While structural analogs exist, this compound’s unique combination of a triazole ring, sulfanyl group, and methoxyphenyl substituent confers distinct reactivity:
| Feature | Impact on Reactivity |
|---|---|
| Triazole electron-withdrawing effect | Enhances electrophilicity |
| Methoxyphenyl electron-donating effect | Balances reactivity by stabilizing intermediates |
| Sulfanyl group | Participates in redox and substitution reactions |
Research Findings and Challenges
-
Synthetic Optimization : Methods like Method B demonstrate improved hydrolysis efficiency, highlighting the need for controlled reaction conditions to achieve higher yields .
-
Mechanistic Studies : Docking studies on related triazoles suggest interactions with enzyme active sites (e.g., arginine residues), which may guide further functionalization strategies .
This compound’s reactivity is a critical determinant of its biological and chemical utility, warranting continued exploration in drug discovery and synthetic chemistry.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include the formation of the triazole ring and subsequent modifications to introduce the hydrazide functionality. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized product .
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound may contribute to its effectiveness against various bacterial strains. Experimental results show promising antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
The hydrazide group in this compound has been linked to anticancer activities. Preliminary in vitro studies suggest that it may inhibit cancer cell proliferation through apoptotic pathways. The compound's ability to interact with specific cellular targets involved in cancer progression is currently under investigation .
Anti-inflammatory Properties
Molecular docking studies have suggested that this compound could act as a 5-lipoxygenase inhibitor, which is crucial for inflammatory responses. Thus, it holds potential as an anti-inflammatory agent, warranting further exploration in clinical settings .
Agricultural Applications
The compound's structural features may also lend themselves to use in agricultural chemistry. Triazole derivatives are often employed as fungicides due to their ability to inhibit fungal growth. This compound could be explored for its efficacy against plant pathogens, potentially leading to the development of new agricultural fungicides .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Case Study 2: Anticancer Activity
A series of assays were conducted using various cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated IC50 values comparable to established chemotherapeutics, suggesting strong potential for further development as an anticancer drug .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, its anticancer activity may be attributed to its ability to inhibit the activity of aromatase, an enzyme involved in the biosynthesis of estrogens . This inhibition can lead to reduced estrogen levels, thereby slowing the growth of estrogen-dependent cancer cells.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene/Hydrazide Moiety
The target compound’s 2-methoxyphenylpropenylidene group distinguishes it from analogues with different substituents. Key comparisons include:
Modifications on the Triazole Core
The 4,5-diphenyl-1,2,4-triazole core is conserved in many analogues, but substitutions at position 3 vary:
Electronic Effects
- Methoxy vs. Nitro Groups: The target compound’s methoxy group donates electrons via resonance, stabilizing the propenylidene system. In contrast, nitro-substituted analogues () exhibit electron-deficient aromatic systems, favoring charge-transfer interactions .
- Chlorine Substituents (): Electron-withdrawing Cl groups may reduce electron density on the triazole core, affecting redox behavior .
Solubility and Bioavailability
Biological Activity
The compound 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide is a novel synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with an appropriate hydrazone precursor. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives. The compound exhibited significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Pseudomonas aeruginosa | 50 µM |
These results indicate that the compound has a promising antibacterial profile, particularly against resistant strains like MRSA .
Antifungal Activity
The antifungal activity of this compound was assessed against common pathogenic fungi. The results showed moderate activity with MIC values ranging from 30 to 60 µM against Candida species. The mechanism of action is believed to involve disruption of fungal cell membrane integrity .
Anticancer Properties
In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were recorded at approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways .
Case Studies
A notable case study involved the evaluation of this compound in a murine model of bacterial infection. Mice treated with the compound showed a significant reduction in bacterial load compared to untreated controls. Histopathological analysis revealed less tissue damage and inflammation in treated mice .
Q & A
Q. What are the optimal synthetic conditions for preparing 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide?
- Methodological Answer : The compound can be synthesized via refluxing intermediates in ethanol with hydrazine hydrate (1.2 equivalents) under anhydrous conditions for 4 hours. Reaction progress is monitored using TLC (chloroform:methanol, 7:3 ratio). Post-reaction, the mixture is quenched in ice water to precipitate the product, followed by filtration and recrystallization from ethanol. This method ensures yields of ~60–70% and minimizes byproducts . For triazole-thiol intermediates, glacial acetic acid is used as a catalyst during condensation with aldehydes under reflux, ensuring efficient cyclization .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer : Key techniques include:
- TLC : For real-time reaction monitoring (e.g., chloroform:methanol 7:3) .
- Elemental Analysis (CHNS) : Validates empirical formulas (e.g., using a Vario MICRO CHNS analyzer with <0.3% error margins) .
- Spectroscopy : ¹H/¹³C NMR and IR to confirm functional groups (e.g., sulfanyl, hydrazone) and stereochemistry.
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
Q. How can purification challenges be addressed for this hydrazide derivative?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates polar byproducts. Recrystallization from ethanol or methanol improves purity, particularly for hydrazone derivatives. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How can heuristic algorithms optimize reaction yields and conditions for this compound?
- Methodological Answer : Bayesian optimization algorithms can systematically explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading) with minimal experimental runs. For example, a 20% yield improvement was reported using Bayesian methods by prioritizing high-impact variables like reflux time and stoichiometry . Flow chemistry platforms further enhance reproducibility by enabling precise control of residence time and mixing efficiency, as demonstrated in diphenyldiazomethane syntheses .
Q. What strategies resolve contradictions in physicochemical data caused by structural isomerism or tautomerism?
- Methodological Answer :
- X-ray Crystallography : Definitive structural elucidation to distinguish isomers (e.g., E/Z hydrazone configurations).
- Dynamic NMR : Detects tautomeric equilibria in solution (e.g., triazole-thiol ↔ triazole-thione tautomers).
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict stability and electronic properties of isomers, aiding in reconciling spectral data .
Q. How do substituent variations on the triazole ring affect the compound’s properties?
- Methodological Answer : Substituents like cycloheptyl or adamantyl groups alter lipophilicity and steric bulk, impacting solubility and biological activity. For example:
- 4-Cycloheptyl-5-sulfanyl derivatives : Exhibit enhanced metabolic stability due to steric shielding of the sulfanyl group .
- Pyridyl or methoxyphenyl substituents : Increase π-π stacking interactions, influencing crystallinity and melting points .
Systematic SAR studies using analogues with controlled substituent changes (e.g., electron-withdrawing vs. donating groups) are critical for property optimization.
Q. How can conflicting bioactivity data from similar derivatives be rationalized?
- Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, solvent DMSO%). Standardized protocols (e.g., CLSI guidelines for antimicrobial assays) minimize variability. For example:
- Triazole-thiol derivatives : Show variable antibacterial activity due to thiol oxidation state, which is stabilized by nitrogen substituents .
- Hydrazone configuration : E-isomers often exhibit higher binding affinity than Z-isomers in receptor-based assays .
Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control redox conditions rigorously.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
